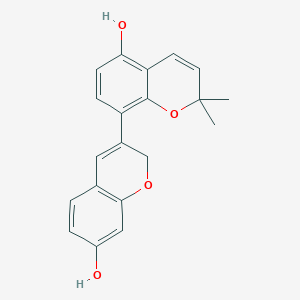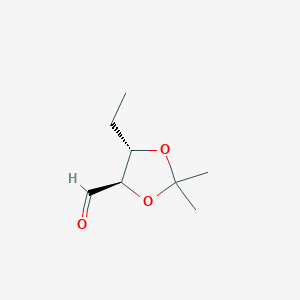
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a chemical compound that belongs to the class of carbohydrates known as pentoses. It is a synthetic derivative of the naturally occurring sugar, L-arabinose. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Mecanismo De Acción
The mechanism of action of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kappaB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as a plant growth regulator. Studies are needed to determine its effects on plant growth and development and its potential use in agriculture. Finally, there is a need for further studies to explore the potential applications of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in biotechnology, such as its use as a building block for the synthesis of novel compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps. The starting material is L-arabinose, which is subjected to a series of chemical reactions, including protection of the hydroxyl groups, reduction of the carbonyl group, and deprotection of the hydroxyl groups. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. In biotechnology, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In agriculture, it has been studied for its potential use as a plant growth regulator.
Propiedades
Número CAS |
123363-87-1 |
|---|---|
Nombre del producto |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(4R,5S)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
SQANMADRLWWSPY-BQBZGAKWSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CCC1C(OC(O1)(C)C)C=O |
SMILES canónico |
CCC1C(OC(O1)(C)C)C=O |
Sinónimos |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



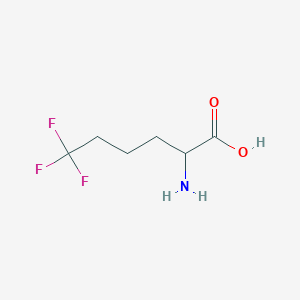
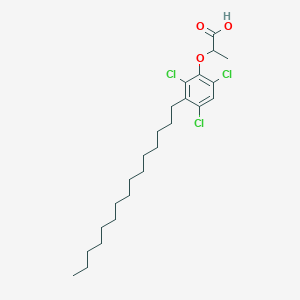
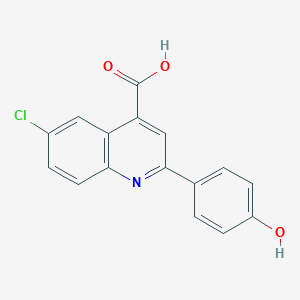
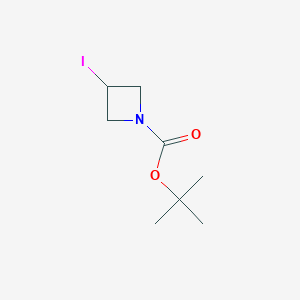
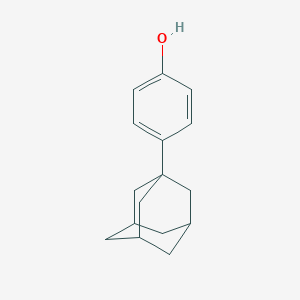

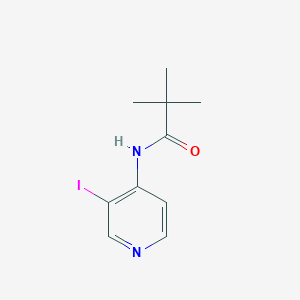
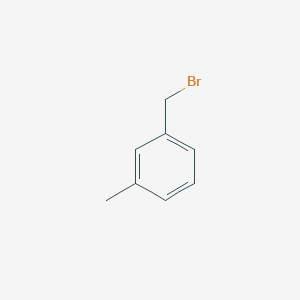
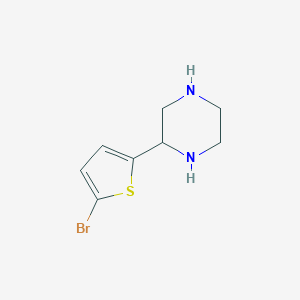
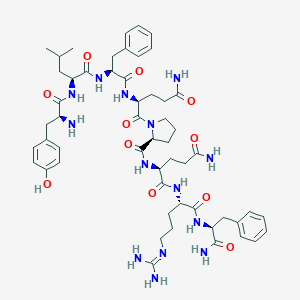
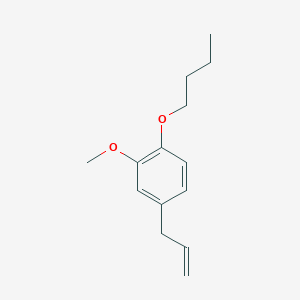

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
